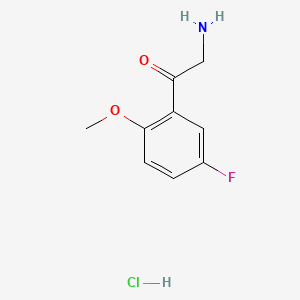![molecular formula C11H16ClNO2 B6606740 ethyl4-[(1S)-1-aminoethyl]benzoatehydrochloride CAS No. 1391509-99-1](/img/structure/B6606740.png)
ethyl4-[(1S)-1-aminoethyl]benzoatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(1S)-1-aminoethyl]benzoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO2. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and an aminoethyl substituent. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(1S)-1-aminoethyl]benzoate hydrochloride typically involves the esterification of 4-aminobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ethyl 4-aminobenzoate is then subjected to a reductive amination reaction with acetaldehyde to introduce the aminoethyl group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ethyl 4-[(1S)-1-aminoethyl]benzoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 4-[(1S)-1-aminoethyl]benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted benzoate esters.
科学的研究の応用
Ethyl 4-[(1S)-1-aminoethyl]benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
作用機序
The mechanism of action of ethyl 4-[(1S)-1-aminoethyl]benzoate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. This compound can also act as an inhibitor or activator of enzymes, depending on the context of its use. The pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity.
類似化合物との比較
Ethyl 4-[(1S)-1-aminoethyl]benzoate hydrochloride can be compared with other similar compounds such as:
Ethyl 4-aminobenzoate: Lacks the aminoethyl group, making it less versatile in certain applications.
Methyl 4-aminobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.
Benzocaine: An ester of para-aminobenzoic acid, commonly used as a local anesthetic.
The uniqueness of ethyl 4-[(1S)-1-aminoethyl]benzoate hydrochloride lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
IUPAC Name |
ethyl 4-[(1S)-1-aminoethyl]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12;/h4-8H,3,12H2,1-2H3;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZWWXGQNPRDRY-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)[C@H](C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
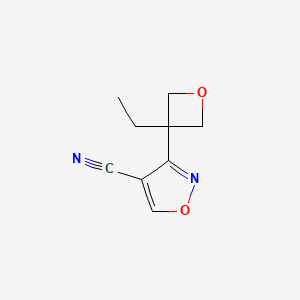
![3-benzyl-6-ethyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6606664.png)
![3-Benzyl-6-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6606680.png)
![3-benzyl-8-phenyl-3-azabicyclo[4.2.0]octan-2-one](/img/structure/B6606686.png)
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}cyclopentanesulfonamide](/img/structure/B6606689.png)
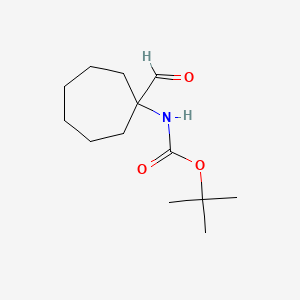
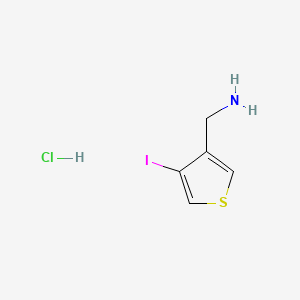

![2-{[(1S,2S)-2-aminocyclohexyl]oxy}acetic acid hydrochloride](/img/structure/B6606732.png)
![5-chloro-2-[(3-hydroxy-3-methylbutyl)amino]benzoicacid](/img/structure/B6606744.png)
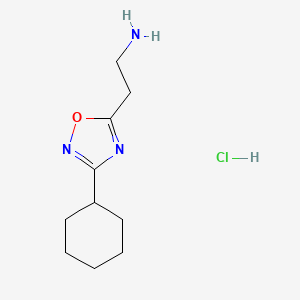
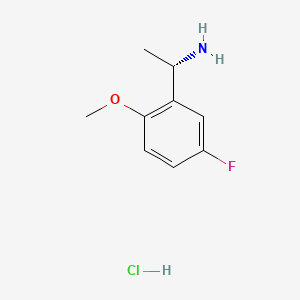
![5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepinedihydrochloride](/img/structure/B6606760.png)
